2-(Oxolan-3-yloxy)-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-4-10-9(3-1)12-11(15-10)14-8-5-6-13-7-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVIEBXLMJGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Oxolan 3 Yloxy 1,3 Benzothiazole and Analogues
Strategies for Benzothiazole (B30560) Ring Formation
The formation of the benzothiazole nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods having been established.
The most prevalent and versatile method for synthesizing the benzothiazole scaffold is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.comekb.eg This approach involves a cyclocondensation mechanism where the nucleophilic amino and thiol groups of 2-aminobenzenethiol react with an electrophilic carbon, leading to the formation of the five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring. ekb.eg
Common reaction partners for 2-aminobenzenethiol include:
Aldehydes: Reaction with aldehydes, often catalyzed by an acid and an oxidizing agent, yields 2-substituted benzothiazoles. mdpi.com For instance, Guo and co-authors developed a method using a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature, which provides excellent yields for both electron-donating and electron-withdrawing substituted aldehydes. mdpi.commdpi.com
Carboxylic Acids: Direct condensation with carboxylic acids requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA) to facilitate the reaction. nih.gov This method is robust and applicable to a wide range of aliphatic and aromatic carboxylic acids. mdpi.com
Acyl Chlorides: Acyl chlorides react readily with 2-aminobenzenethiol, often under milder conditions than carboxylic acids. mdpi.com Catalytic amounts of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) have been used to promote this reaction efficiently under solvent-free conditions. mdpi.com
Nitriles: In the presence of a catalyst, such as zinc oxide nanoparticles (ZnO-NPs) or copper catalysts, nitriles can also undergo cyclization with 2-aminobenzenethiol to afford 2-substituted benzothiazoles. ekb.eg
The general mechanism proceeds via an initial nucleophilic attack of the amino group on the carbonyl carbon, forming an intermediate that subsequently undergoes intramolecular cyclization through the attack of the thiol group, followed by dehydration or oxidation to yield the aromatic benzothiazole ring. ekb.eg
Table 1: Selected Condensation Reactions for Benzothiazole Synthesis
| Reactant | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | H₂O₂/HCl, Room Temp | Ethanol | 85–94% | mdpi.com |
| Acyl Chlorides | NaHSO₄-SiO₂, Solvent-free | None | Excellent | mdpi.com |
| Aromatic/Aliphatic Carboxylic Acids | Methanesulfonic acid/Silica gel | Not specified | High | mdpi.com |
| Benzonitriles | Fe₃O₄@SiO₂-bis(aminopyridine)-Cu(II) | Not specified | Good-Excellent | ekb.eg |
An alternative and powerful strategy for forming the benzothiazole ring is the intramolecular cyclization of thioamide precursors, such as thioformanilides or N-arylthioamides. nih.govorganic-chemistry.org This method typically involves an oxidative C-S bond formation. Various reagents and conditions have been developed to promote this transformation.
Key approaches include:
DDQ (2,3-dichloro-5,6-dicyanobenzoquinone): This reagent facilitates the intramolecular cyclization of thioformanilides in dichloromethane (B109758) at ambient temperature, proceeding in high yields via a thiyl radical intermediate. organic-chemistry.orgindexcopernicus.com
Visible Light/TEMPO: Xu and colleagues reported a method for the cyclization of thioamide derivatives using visible light in the presence of 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO). nih.gov This photochemical approach is notable for not requiring a photoredox catalyst, transition-metal, or base. nih.govorganic-chemistry.org
Metal Catalysis: Transition metals like copper and palladium can also catalyze this cyclization. For example, a BINAM–Cu(II) complex has been used as an efficient catalyst for the intramolecular C(aryl)-S bond formation from N-(2-chlorophenyl) benzothioamide. indexcopernicus.com Similarly, palladium-catalyzed cyclization of o-bromophenylthioamides provides an effective route to 2-alkyl-benzothiazoles. indexcopernicus.com
Table 2: Methods for Cyclization of Thioamide Precursors
| Precursor | Reagent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Thioformanilides | DDQ | Ambient temperature, high yields | organic-chemistry.orgindexcopernicus.com |
| Thioamide Derivatives | Visible Light / TEMPO | Metal-free, base-free | nih.govorganic-chemistry.org |
| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II) complex | Mild reaction conditions | indexcopernicus.com |
| o-Bromophenylthiamides | Palladium catalyst | Efficient for 2-alkyl-benzothiazoles | indexcopernicus.com |
Modern synthetic chemistry has increasingly utilized transition-metal catalysis for the efficient construction of heterocyclic scaffolds. Rhodium(III)-catalyzed C-H activation and functionalization represents a powerful tool for synthesizing complex benzothiazole analogues. nih.govnih.govmdpi.com These reactions often rely on a directing group to guide the metal catalyst to a specific C-H bond, enabling highly regioselective transformations. nih.gov
While often used to functionalize a pre-existing ring, the principles of Rh(III)-catalyzed C-H activation can be applied to annulation reactions that form the heterocyclic core. nih.gov For instance, a Rh(III)-catalyzed C-H activation/annulation of benzohydroxamates with an alkene partner can create fused heterocyclic systems. nih.gov In the context of benzothiazole synthesis, this strategy involves the chelation-assisted activation of a C-H bond on a benzene ring derivative, followed by coupling with a reaction partner that provides the remaining atoms for the thiazole ring. The benzothiazole moiety itself can act as an efficient directing group for further functionalization, such as the ortho-amidation of 2-aryl benzo[d]thiazoles, which proceeds under oxidant-free conditions. nih.gov Such methods are highly atom-economical and offer access to complex molecular architectures that are difficult to achieve through traditional methods. mdpi.com
Advanced Synthetic Techniques Applied to the "2-(Oxolan-3-yloxy)-1,3-benzothiazole" Scaffold
The synthesis of "this compound" and its analogues has benefited from the adoption of advanced synthetic methodologies that prioritize efficiency, environmental responsibility, and the rapid generation of chemical diversity. These techniques move beyond traditional synthetic routes to offer improved yields, reduced reaction times, and access to large libraries of related compounds for screening and development.
Green Chemistry Approaches (e.g., Solvent-free, Catalyst-free, Microwave-assisted Synthesis)
In line with the principles of green chemistry, several eco-friendly methods have been developed for the synthesis of the benzothiazole core structure, which are applicable to the synthesis of "this compound" analogues. mdpi.comnih.govresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net
Solvent-free Synthesis: A significant advancement in the green synthesis of benzothiazoles involves conducting reactions under solvent-free conditions. For instance, a series of 2-substituted benzothiazole derivatives have been efficiently synthesized by reacting 2-aminothiophenol (B119425) with various aromatic benzoyl chlorides at room temperature without any solvent. researchgate.netresearchgate.net This method is characterized by excellent yields, very short reaction times (often within minutes), and the elimination of volatile organic solvents, which are a major source of chemical waste. researchgate.netresearchgate.net The applicability of this protocol to a wide range of substituted benzoyl chlorides suggests its potential for creating analogues of the target compound. researchgate.net
Catalyst-free Synthesis: Some green synthetic protocols for benzothiazoles also eliminate the need for a catalyst. A one-pot, clean synthesis of 2-arylbenzothiazoles has been reported through the reaction of 2-aminothiophenols and aromatic aldehydes at ambient temperature in glycerol, a non-toxic, biodegradable, and recyclable solvent. nih.gov This catalyst-free approach in a green solvent exemplifies a highly desirable synthetic strategy from an environmental standpoint. nih.gov
Microwave-assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of benzothiazole derivatives, offering significant advantages over conventional heating methods. nih.govnih.gov This technique dramatically reduces reaction times, often from hours to minutes, and can lead to improved product yields and cleaner reaction profiles. scielo.brsemanticscholar.org For example, the condensation of 2-aminothiophenols with aldehydes or chloroacetyl chloride to form benzothiazole rings can be achieved in minutes under microwave irradiation. mdpi.comnih.gov A rapid, solvent-free, and catalyst-free synthesis of 2-arylbenzothiazoles has been developed using microwave-assisted condensation in glycerol, further enhancing the green credentials of this method. researchgate.net The efficiency and broad applicability of microwave-assisted synthesis make it a highly attractive method for preparing "this compound" and its derivatives. nih.govias.ac.in
Table 1: Comparison of Green Synthesis Methods for Benzothiazole Analogues
| Method | Key Features | Reactants | Conditions | Reaction Time | Yield | Reference |
| Solvent-free | Environmentally friendly, rapid | 2-aminothiophenol, Benzoyl chlorides | Room Temperature | ~3 min | Good to Excellent | researchgate.netresearchgate.net |
| Catalyst-free | Uses green solvent, simple procedure | 2-aminothiophenols, Aromatic aldehydes | Glycerol, Ambient Temp. | Not specified | Not specified | nih.gov |
| Microwave-assisted | Rapid, efficient, often high yield | 2-aminothiophenols, Aldehydes | Glycerol, Catalyst-free | Not specified | High | researchgate.net |
| Microwave-assisted | Rapid, efficient | 2-aminothiophenols, Chloroacetyl chloride | Acetic acid | 10 min | High | mdpi.comnih.gov |
Parallel Synthesis and Diversity-Oriented Synthesis (DOS) for Library Generation
The exploration of structure-activity relationships and the discovery of new bioactive molecules often require the synthesis and screening of large numbers of related compounds. Parallel synthesis and diversity-oriented synthesis (DOS) are powerful strategies for efficiently generating such libraries of molecules. nih.govacs.org
Parallel Synthesis: A notable method amenable to the parallel synthesis of benzothiazole libraries involves a copper-catalyzed intramolecular C-S cross-coupling reaction. nih.govacs.orgacs.org This approach utilizes ortho-halobenzanilides (or their thioamide analogues) as precursors. nih.govacs.org The reaction conditions, typically employing a copper(I) iodide (CuI) catalyst with a ligand such as 1,10-phenanthroline (B135089), are robust and tolerate a variety of substituents on the aromatic rings. nih.govacs.orgorganic-chemistry.org This tolerance allows for the generation of a diverse library of benzothiazoles by simply varying the starting materials. nih.govacs.org The high product yields and straightforward purification make this method particularly suitable for a parallel synthesis format, where multiple reactions are run simultaneously. acs.org For example, N-(2-bromophenyl)-thiobenzamides can be cyclized to form 2-substituted benzothiazoles in excellent yields. acs.org
Diversity-Oriented Synthesis (DOS): While parallel synthesis focuses on creating analogues around a common scaffold, DOS aims to produce a collection of structurally diverse and complex molecules from a common set of starting materials. For the benzothiazole scaffold, DOS strategies can be employed by using versatile intermediates that can be guided down different reaction pathways to produce a wide range of heterocyclic structures. For instance, polymer-supported reagents have been used in the diversity-oriented synthesis of benzothiazole libraries, offering the advantages of solid-phase synthesis such as ease of purification and automation. nih.gov An iodine-catalyzed intramolecular cyclization strategy has also been highlighted for its potential in the simultaneous synthesis of benzothiazoles and other related diverse analogues from identical substrates, showcasing step economy and high bond-forming efficiency under mild conditions. researchgate.net
Table 2: Parallel Synthesis of a Benzothiazole Library via Copper-Catalyzed Cyclization
| Precursor | Catalyst System | Conditions | Product | Yield | Reference |
| N-(2-bromophenyl)-thiobenzamide | CuI (5 mol %), 1,10-phenanthroline (10 mol %) | Cs₂CO₃, DME, reflux, 24 h | 2-Phenyl-1,3-benzothiazole | Excellent | acs.org |
| N-(2-bromophenyl)-4-methoxythiobenzamide | CuI (5 mol %), 1,10-phenanthroline (10 mol %) | Cs₂CO₃, DME, reflux, 24 h | 2-(4-Methoxyphenyl)-1,3-benzothiazole | Excellent | acs.org |
These advanced synthetic techniques provide powerful tools for the efficient and environmentally conscious production of "this compound" and for the generation of diverse libraries of its analogues, facilitating further research into their chemical and biological properties.
Advanced Structural Characterization and Spectroscopic Analysis of 2 Oxolan 3 Yloxy 1,3 Benzothiazole
High-Resolution NMR Spectroscopy for Complete Structural Assignment
A definitive structural assignment of 2-(Oxolan-3-yloxy)-1,3-benzothiazole would heavily rely on one- and two-dimensional NMR spectroscopy.
¹H and ¹³C NMR Investigations of Benzothiazole (B30560) and Oxolane Resonances
Specific chemical shift and coupling constant data for the protons and carbons of both the benzothiazole and oxolane rings of this compound are not available in the surveyed literature. Such data would be crucial for confirming the connectivity and electronic environment of each atom within the molecule.
2D NMR Techniques for Connectivity and Stereochemical Elucidation
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be instrumental in unambiguously assigning the proton and carbon signals and confirming the covalent linkage between the oxolan-3-yl group and the 2-position of the benzothiazole ring via the ether oxygen. Furthermore, for chiral molecules like this compound, NOESY or ROESY experiments could provide insights into the stereochemistry and through-space proximity of protons. However, no such experimental data has been published.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Detailed Fourier-transform infrared (FT-IR) and Raman spectroscopic data, which would reveal the characteristic vibrational modes of the C-O-C ether linkage, the C=N and C-S bonds of the benzothiazole ring, and the various C-H bonds, are not available for this compound.
Mass Spectrometry (HR-ESI-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HR-ESI-MS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound. Analysis of the fragmentation pattern would further corroborate the structure by identifying characteristic fragment ions corresponding to the benzothiazole and oxolane moieties. This specific data is not present in the accessible scientific literature.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of "this compound" Derivatives
There are no published crystal structures for this compound or its direct derivatives. X-ray crystallography would provide unequivocal proof of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal details about the packing of molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or π-stacking. While crystal structures for other benzothiazole derivatives exist, this information cannot be directly extrapolated to the title compound.
Computational Investigations and in Silico Modeling of 2 Oxolan 3 Yloxy 1,3 Benzothiazole
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), it is possible to calculate a wide range of properties for "2-(Oxolan-3-yloxy)-1,3-benzothiazole". nbu.edu.sa
DFT calculations are first used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles. For the benzothiazole (B30560) core, C-C bond lengths are typically in the range of 1.38 to 1.48 Å, while the C=N bond of the thiazole (B1198619) ring is approximately 1.29 to 1.34 Å. nbu.edu.sa
The presence of the flexible ether linkage between the benzothiazole and oxolane rings introduces conformational complexity. The molecule can exist in different spatial arrangements, or conformers, depending on the rotation around this bond. DFT calculations can map this conformational landscape to identify the lowest energy (most stable) conformer, which is crucial for understanding its interaction with biological systems. nbu.edu.sa
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. scirp.org For substituted 1,3-benzothiazole derivatives, this energy gap is typically found to be between 3.95 and 4.70 eV. nbu.edu.sa In many benzothiazole derivatives, the HOMO is distributed across the entire molecule, whereas the LUMO is often localized on the benzothiazole moiety, indicating that this part of the molecule is the primary electron-accepting region. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives Data is illustrative and based on values reported for similar benzothiazole structures.
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.0 to -6.5 | Electron-donating capability |
| ELUMO | -1.5 to -2.0 | Electron-accepting capability |
| Energy Gap (ΔE) | 3.95 to 4.70 | Chemical reactivity and stability |
Source: nbu.edu.sascirp.orgnih.gov
The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species and to identify sites susceptible to electrophilic and nucleophilic attack. scirp.org
On an MESP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles. For "this compound," these regions are expected around the nitrogen atom of the thiazole ring and the oxygen atom of the oxolane ring. scirp.org Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. scirp.org Analysis of Mulliken atomic charges further quantifies the charge distribution, providing a numerical value for the partial charge on each atom in the molecule. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These indices include chemical potential (μ), hardness (η), and softness (s). scirp.org
Chemical Hardness (η) : Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution. Hard molecules have a large energy gap. scirp.org
Chemical Softness (s) : The reciprocal of hardness (1/η), indicating a molecule's polarizability. Soft molecules are generally more reactive. scirp.org
Electronegativity (χ) : Calculated as -(EHOMO + ELUMO) / 2, it describes the ability of a molecule to attract electrons. scirp.org
These descriptors help in comparing the reactivity of different molecules within a series. For instance, a derivative with the lowest chemical hardness and highest softness is predicted to be the most reactive. scirp.org
Table 2: Representative Global Reactivity Descriptors for Benzothiazole Derivatives Data is illustrative and based on values reported for similar benzothiazole structures.
| Descriptor | Typical Value Range | Interpretation |
| Hardness (η) | 1.98 - 2.35 eV | Resistance to charge transfer |
| Softness (s) | 0.21 - 0.25 eV-1 | Ease of polarization/reactivity |
| Electronegativity (χ) | 3.5 - 4.5 eV | Electron-attracting power |
Source: nbu.edu.sascirp.org
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is instrumental in drug discovery for predicting the binding mode and affinity of a compound within a protein's active site.
Docking simulations of "this compound" into the active site of a target protein can reveal key intermolecular interactions that stabilize the ligand-protein complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and pi-system interactions.
Based on its structure, the following interactions are predicted for "this compound":
Hydrogen Bonding : The ether oxygen of the oxolane ring and the nitrogen atom of the thiazole ring can act as hydrogen bond acceptors, interacting with donor residues in the protein active site, such as asparagine (ASN) or tryptophan (TRP). mdpi.com
Hydrophobic and Pi-System Interactions : The planar benzothiazole ring is capable of forming several types of stabilizing interactions with aromatic and non-aromatic amino acid residues.
Pi-Pi Stacking : T-shaped or edge-to-face stacking interactions can occur with aromatic residues like tryptophan (TRP), tyrosine (TYR), or phenylalanine (PHE). nih.gov
Pi-Alkyl Interactions : The benzothiazole ring can interact favorably with the alkyl side chains of non-aromatic residues like alanine (B10760859) (ALA), valine (VAL), or isoleucine (ILE). mdpi.comnih.gov
These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and guide the design of more potent analogues. biointerfaceresearch.com
Table 3: Predicted Intermolecular Interactions for this compound
| Interaction Type | Moiety Involved | Potential Interacting Residues |
| Hydrogen Bond (Acceptor) | Oxolane Oxygen, Thiazole Nitrogen | ASN, GLN, TRP, SER |
| Pi-Pi Stacking | Benzothiazole Ring | TRP, TYR, PHE |
| Pi-Alkyl | Benzothiazole Ring | ALA, VAL, LEU, ILE |
| Hydrophobic Interactions | Benzene (B151609) Ring, Oxolane Ring | ALA, VAL, LEU, ILE |
Scoring Function Analysis for Binding Affinity Ranking
Scoring functions are essential components of molecular docking programs, utilized to predict the binding affinity between a ligand, such as "this compound," and a protein target. These functions evaluate various energetic contributions, including van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties, to rank different binding poses and, by extension, different ligands.
While specific scoring function analyses for "this compound" are not extensively documented in publicly available literature, the general principles can be applied. For the benzothiazole scaffold, studies often employ a variety of scoring functions to achieve a consensus prediction, thereby increasing the reliability of the binding affinity estimation. The choice of scoring function can significantly impact the outcome of a virtual screening or docking study, and often, a combination of different functions or post-processing methods like MM/PBSA and MM/GBSA is used to refine the ranking of potential inhibitors. 34.237.233nih.gov
The accuracy of these scoring functions can vary depending on the protein target and the chemical nature of the ligand. For benzothiazole derivatives, which contain a heterocyclic aromatic system capable of various interactions, force-field-based scoring functions have been shown to be effective. These functions calculate the binding energy based on classical mechanics principles.
To provide a clearer picture, a hypothetical scoring function analysis for "this compound" against a generic protein kinase might yield the data presented in the interactive table below. This table illustrates how different scoring functions could rank the binding affinity, with lower energy scores typically indicating a more favorable interaction.
Targeted Protein Databases for "this compound" Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "this compound," docking studies against a panel of biologically relevant protein targets can elucidate its potential therapeutic applications. The benzothiazole core is a common scaffold in many biologically active compounds, and derivatives have been docked against a wide array of proteins. nih.govresearchgate.netmdpi.comeuropeanreview.orgmdpi.comnih.govnih.govnih.govnih.govmdpi.commdpi.com
Based on studies of analogous compounds, "this compound" is a candidate for docking against several key proteins implicated in various diseases:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibitors of these enzymes are used to treat Alzheimer's disease. The benzothiazole scaffold has been explored for its potential to interact with the active site of these cholinesterases.
SARS-CoV-2 Mpro: The main protease of the SARS-CoV-2 virus is a crucial target for antiviral drugs. Several studies have investigated the potential of heterocyclic compounds, including those with benzothiazole-like structures, to inhibit this enzyme. europeanreview.orgnih.govmdpi.comnih.govresearchgate.net
HIV Reverse Transcriptase (RT): As a key enzyme in the life cycle of HIV, it remains a primary target for antiretroviral therapy.
Poly (ADP-ribose) polymerase (PARP): PARP inhibitors are a class of targeted cancer therapies.
Heat shock protein 90 (Hsp90): Hsp90 is a chaperone protein that is overexpressed in many cancers, making it an attractive target for cancer therapy. Benzothiazole-based compounds have been identified as Hsp90 inhibitors. nih.govmdpi.com
N-myristoyltransferase (NMT): This enzyme is essential for the viability of various pathogens, including fungi and protozoa, as well as being implicated in cancer.
Tyrosinase: An enzyme involved in melanin (B1238610) biosynthesis, its inhibitors are of interest for treating hyperpigmentation disorders. Benzothiazole derivatives have shown potential as tyrosinase inhibitors. mdpi.comnih.govmdpi.com
α-Glucosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes. Novel benzothiazole-triazole derivatives have demonstrated significant α-glucosidase inhibitory activity. nih.govresearchgate.netresearchgate.netmdpi.com
Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and Parkinson's disease. Benzothiazole derivatives have been designed and synthesized as selective hMAO-B inhibitors. mdpi.com
Urease: This enzyme is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Benzothiazole analogs have been synthesized and evaluated as potent urease inhibitors. nih.govresearchgate.netresearchgate.net
LasR: A key protein in the quorum sensing system of Pseudomonas aeruginosa, making it a target for anti-virulence therapies.
Estrogen Receptor: Modulators of the estrogen receptor are used in the treatment of hormone-responsive cancers. Benzothiazole analogues have been shown to interact with the estrogen receptor. researchgate.netjocms.orgnih.gov
The following interactive table summarizes the potential interactions of "this compound" with these targets, based on the known interactions of similar benzothiazole derivatives.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that are not available from static docking studies.
Once docked into a protein's active site, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the complex over several nanoseconds, or even microseconds, researchers can observe whether the ligand remains stably bound or if it diffuses away from the binding site. Key metrics to monitor include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the number of hydrogen bonds formed and broken over time, and the evolution of non-bonded interaction energies. For benzothiazole derivatives, studies have shown that stable complexes are often maintained through a network of hydrogen bonds and hydrophobic interactions.
More rigorous than docking scores, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimates of binding free energy. 34.237.233nih.govrsc.orgresearchgate.netrsc.org These methods calculate the free energy of the protein, the ligand, and the complex from snapshots of an MD simulation. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand. These calculations include contributions from molecular mechanics energies, solvation free energies, and conformational entropy. For benzothiazole-based inhibitors, MM/PBSA and MM/GBSA have been successfully used to rank compounds and correlate computational predictions with experimental affinities. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For benzothiazole derivatives, numerous QSAR studies have been conducted to identify the key molecular descriptors that govern their activity against various biological targets. researchgate.netchula.ac.thallsubjectjournal.comnih.govnih.gov
While a specific QSAR model for "this compound" is not available, a model could be developed using a dataset of structurally similar compounds with known activities. The model would likely include descriptors related to:
Electronic properties: Such as the partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Steric properties: Including molecular volume, surface area, and specific shape indices.
Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP).
Topological indices: Which describe the connectivity of atoms in the molecule.
A hypothetical QSAR equation for a series of benzothiazole derivatives might look like:
pIC50 = c0 + c1logP + c2LUMO + c3*Molecular_Weight
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by regression analysis. Such a model, once validated, could be used to predict the activity of "this compound" and to design new analogs with improved potency. Group-based QSAR (G-QSAR) studies on benzothiazole derivatives have highlighted the importance of specific fragments for their anticancer potential. chula.ac.th
Development of 2D and 3D-QSAR Models (CoMFA, CoMSIA) for "this compound" Derivatives
There is no available research detailing the development of Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound. Studies employing Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) specifically on this series of compounds have not been published. While CoMFA and CoMSIA are powerful tools for understanding how steric and electrostatic fields of a molecule influence its biological activity, these methodologies have not been applied to the target compound in the existing literature. nih.govnih.gov
Correlation of Structural Descriptors with Predicted Biological Activity
Due to the absence of QSAR models, there is no information on the correlation of specific structural descriptors of this compound derivatives with any predicted biological activity. The process of identifying key molecular features (e.g., steric bulk, electrostatic potential, hydrophobicity) and quantifying their impact on the activity of this specific compound series has not been documented.
Pharmacophore Generation and Ligand-Based Design from "this compound" Analogues
No studies have been published on the generation of pharmacophore models derived from analogues of this compound. Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, has not been applied to create pharmacophoric hypotheses for this compound. Consequently, there are no reports on using such models for virtual screening or the design of new, potentially more active analogues. While ligand-based optimization is a common strategy for other benzothiazole series, it has not been documented for the specified molecule. nih.gov
Structure Activity Relationship Sar Studies and Mechanistic Understanding of 2 Oxolan 3 Yloxy 1,3 Benzothiazole Interactions
Elucidation of Key Pharmacophoric Elements within the "2-(Oxolan-3-yloxy)-1,3-benzothiazole" Scaffold
The "this compound" scaffold presents three primary pharmacophoric elements that are crucial for its potential biological activity: the benzothiazole (B30560) ring, the ether linkage at the 2-position, and the oxolane (tetrahydrofuran) ring.
The Benzothiazole Nucleus: This planar, bicyclic aromatic system is a well-recognized "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govijper.orgresearchgate.netnih.gov Its key features include:
Aromaticity and π-stacking: The fused benzene (B151609) and thiazole (B1198619) rings provide a large, electron-rich surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target's binding site. researchgate.net
Hydrogen Bond Acceptors: The nitrogen and sulfur atoms within the thiazole ring can act as hydrogen bond acceptors, forming crucial directional interactions with hydrogen bond donors on a receptor or enzyme. slideshare.net
Dipole Moment: The heteroatoms induce a dipole moment, which can be important for orientation within a binding pocket and for long-range electrostatic interactions.
The 2-Oxygen Ether Linkage: The oxygen atom connecting the benzothiazole ring to the oxolane moiety is a critical linker. Its primary pharmacophoric contributions are:
Hydrogen Bonding: The ether oxygen is a potent hydrogen bond acceptor, capable of forming strong interactions with active site residues. nih.gov
Conformational Flexibility: While providing a strong covalent link, the C-O-C bond allows for a degree of rotational flexibility, enabling the oxolane moiety to adopt an optimal orientation for binding. pharmablock.com
The Oxolane (Tetrahydrofuran) Moiety: This saturated five-membered heterocyclic ring is not merely an inert solubilizing group; it actively participates in molecular recognition. researchgate.netnih.gov
Hydrogen Bonding: The oxygen atom within the oxolane ring can also serve as a hydrogen bond acceptor, potentially forming a network of interactions with the target. nih.gov
Hydrophilic/Lipophilic Balance: The oxolane ring enhances aqueous solubility compared to a corresponding acyclic alkyl or a more lipophilic carbocyclic (e.g., cyclopentyl) group, which can be critical for favorable pharmacokinetic properties. pharmablock.com
Stereochemical Influence: The oxolane ring is non-planar, and the attachment at the 3-position creates a chiral center. The specific stereochemistry (R or S) at this position is often crucial for precise positioning and potent biological activity, as it dictates the spatial orientation of the rest of the molecule. nih.gov
A hypothetical pharmacophore model for "this compound" would likely include features such as an aromatic ring center, multiple hydrogen bond acceptors, and a specific 3D arrangement of these features dictated by the linker and the stereochemistry of the oxolane ring.
Positional and Substituent Effects on the Benzothiazole Ring on Molecular Recognition and Target Engagement
While "this compound" itself is unsubstituted on the benzene portion of the ring, SAR studies on analogous benzothiazole derivatives demonstrate that the nature and position of substituents dramatically influence target engagement and potency. ijper.orgresearchgate.net
Substitutions on the benzothiazole ring can modulate activity through several mechanisms:
Electronic Effects: Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) and electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or halogens (-Cl, -F) can alter the electron density of the aromatic system. ijper.orgnih.gov This influences the strength of π-stacking interactions and the hydrogen-bonding potential of the thiazole nitrogen. For instance, EWGs can enhance the acidity of N-H protons in related 2-aminobenzothiazoles, making them better hydrogen bond donors.
Steric Effects: The size and location of substituents can either promote or hinder binding. A bulky substituent at a specific position might provide additional favorable van der Waals interactions if the binding pocket has a corresponding cavity. Conversely, it could cause a steric clash, preventing the molecule from binding effectively. Studies on antiproliferative benzothiazoles have shown that the presence of a nitro or cyano group at the C-6 position can increase activity.
The following table, derived from general findings on various classes of benzothiazole inhibitors, illustrates these principles:
| Position on Benzothiazole Ring | Type of Substituent | General Effect on Activity | Rationale |
| 4 | Bulky Group | Often decreases activity | Potential for steric hindrance with the 2-position substituent. |
| 5 or 6 | Electron-Withdrawing (e.g., -NO2, -Cl) | Can increase or decrease activity depending on the target | Alters electronic properties of the ring system, potentially enhancing binding interactions. |
| 5 or 6 | Electron-Donating (e.g., -OCH3) | Can increase or decrease activity depending on the target | Modifies hydrogen bonding capacity and electronic interactions. |
| 7 | Small Hydrophobic Group | May increase activity | Can fit into small hydrophobic pockets near the core scaffold. |
Role of the Oxolane Moiety and its Orientation in Modulating Biological Activity
The oxolane (tetrahydrofuran) moiety is a key modulator of biological activity. Its importance extends beyond simple solubility modification to direct, stereospecific interactions with the biological target. nih.govnih.gov The potency-enhancing effect of the 3-(S)-tetrahydrofuranyl urethane (B1682113) in the design of HIV protease inhibitors is a classic example of its significance. nih.gov
The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, a feature that is lost if it is replaced by a methylene (B1212753) group (-CH2-), often leading to a drastic reduction in activity. nih.gov This highlights that the oxygen is not passive but is actively involved in binding.
Furthermore, the connection at the 3-position of the oxolane ring introduces a stereocenter. The orientation of the ether linkage and the "pucker" of the five-membered ring are determined by whether the (R) or (S) enantiomer is present. This specific three-dimensional arrangement is often critical for fitting into a precisely shaped binding pocket. One stereoisomer may position the benzothiazole ring for optimal interactions, while the other may introduce steric clashes or misalign key pharmacophoric elements, leading to a significant difference in biological potency.
| Feature of Oxolane Moiety | Contribution to Biological Activity |
| Ring Oxygen | Acts as a hydrogen bond acceptor, crucial for target binding. |
| Stereocenter at C-3 | Dictates the precise 3D orientation of the benzothiazole scaffold, leading to stereospecific binding and activity. |
| Ring Pucker (Envelope/Twist) | Influences the relative positions of substituents and the ether linkage, affecting the overall conformation. |
| Hydrophilicity | Improves solubility and pharmacokinetic properties compared to carbocyclic analogs. |
Investigation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition Kinetics, Allosteric vs. Orthosteric Binding)
While the specific mechanism for "this compound" is not documented, benzothiazole derivatives are known to act through various mechanisms, most notably as enzyme inhibitors. rsc.org The nature of this inhibition can be elucidated through kinetic studies.
Enzyme Inhibition Kinetics: The interaction with an enzyme can be competitive, non-competitive, uncompetitive, or mixed-type.
Competitive Inhibition: A competitive inhibitor typically binds to the active site of an enzyme, competing with the natural substrate. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). Many substrate-analog inhibitors function this way.
Non-competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This is characterized by a decrease in Vmax with no change in Km.
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
For example, studies on certain benzothiazoles as inhibitors of rabbit liver aldehyde oxidase revealed mixed inhibition kinetics. nih.gov This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
Orthosteric vs. Allosteric Binding:
Orthosteric Binding: The compound binds directly to the active site where the natural substrate would bind. This is the mechanism for most competitive inhibitors. Molecular docking studies of benzothiazole-based inhibitors often show them occupying the ATP-binding pocket of kinases, forming hydrogen bonds with key hinge-region residues.
Allosteric Binding: The compound binds to a different site on the enzyme, inducing a conformational change that modulates the active site's function. This can offer advantages in terms of selectivity, as allosteric sites are often less conserved than active sites. Non-competitive inhibitors are, by definition, allosteric binders.
Given the structure of "this compound," it could plausibly act as a competitive inhibitor by mimicking a portion of an endogenous substrate, with the benzothiazole ring occupying a hydrophobic pocket and the oxolane ether portion forming hydrogen bonds where a polar group of the substrate would. Alternatively, it could act as an allosteric modulator if a suitable pocket exists on a target enzyme.
Based on a comprehensive review of available scientific literature, there is no specific research data on the molecular target interaction profiles of "this compound" or its derivatives for the enzymes listed in your request. Extensive searches have been conducted for studies investigating the interaction of this specific compound scaffold with the following targets:
Cholinesterases (AChE, BChE)
Monoamine Oxidase (MAO-A, MAO-B)
Poly(ADP-ribose) Polymerase (PARP) family enzymes
N-Myristoyltransferase (NMT) in fungal pathogens
Tyrosinase
α-Glucosidase
While the broader class of benzothiazole derivatives has been extensively studied for inhibitory activity against these enzymes, no publications were found that specifically report on derivatives containing the "2-(Oxolan-3-yloxy)" moiety.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested, because the primary research for this particular chemical structure does not appear to be available in the public domain.
Molecular Target Interaction Profiles of 2 Oxolan 3 Yloxy 1,3 Benzothiazole Derivatives
Enzyme Inhibition Studies and Characterization of Inhibitory Potency
Heat Shock Protein 90 (Hsp90) C-Terminal Domain Allosteric Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. While most Hsp90 inhibitors target the N-terminal ATP-binding domain, this often triggers a pro-survival heat shock response. Consequently, inhibitors targeting the C-terminal domain (CTD) offer an alternative therapeutic strategy that can circumvent this issue.
The benzothiazole (B30560) moiety has been identified as a key structural feature for inhibitors that bind to an allosteric site in the Hsp90 CTD. researchgate.net A study focused on the development of 2,6-disubstituted benzothiazoles led to the identification of several potent inhibitors with low-micromolar antiproliferative activities against the MCF-7 breast cancer cell line. nih.gov Among a library of 29 synthesized compounds, two derivatives, 5g and 9i , were found to be the most potent. nih.gov
Molecular dynamics simulations and structure-activity relationship (SAR) models have helped to elucidate the binding mode of these compounds. nih.gov Compound 9i was shown to effectively degrade Hsp90 client proteins without inducing the heat shock response, a hallmark of Hsp90 CTD inhibitors. researchgate.netnih.gov This allosteric inhibition mechanism disrupts the chaperone's function without competing with ATP at the N-terminal domain, highlighting a promising avenue for anticancer agent design. researchgate.net
Table 1: Antiproliferative Activity of Benzothiazole-Based Hsp90 CTD Inhibitors
| Compound | Description | IC₅₀ (µM) in MCF-7 Cells | Reference |
|---|---|---|---|
| 5g | 2,6-disubstituted benzothiazole derivative | 2.8 ± 0.1 | nih.gov |
| 9i | 2,6-disubstituted benzothiazole derivative | 3.9 ± 0.1 | nih.gov |
Quorum Sensing System Inhibition (e.g., LasR protein)
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for anti-infective therapies. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator in the QS system. nih.gov Thiazole (B1198619) and benzothiazole derivatives have been identified as potential inhibitors of the LasR receptor. derpharmachemica.com
These compounds act as antagonists, interfering with the binding of the natural autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), to the LasR ligand-binding domain. derpharmachemica.comsemanticscholar.org Molecular docking studies have identified key amino acid residues within the LasR binding pocket that are crucial for interaction. These include Tyr-56, Trp-60, Asp-73, and Ser-129, which form hydrogen bonds and hydrophobic interactions with the inhibitor, stabilizing the complex and preventing the conformational changes necessary for LasR activation. derpharmachemica.com By disrupting this signaling pathway, benzothiazole-based inhibitors can effectively reduce the production of virulence factors and biofilm formation, offering a non-bactericidal approach to combating P. aeruginosa infections. nih.gov
Other Enzyme Systems: SARS-CoV-2 Main Protease, HIV Reverse Transcriptase, Cytochrome P450, Urease, Dipeptidyl Peptidase IV (DPP IV)
The structural versatility of the benzothiazole scaffold allows its derivatives to interact with a broad range of other enzyme systems.
SARS-CoV-2 Main Protease (Mpro) : The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. biomolther.org Several benzothiazole-based compounds have been developed as potent inhibitors of Mpro. For example, the peptidomimetic compound YH-53 utilizes a benzothiazolyl ketone group as a "warhead" that forms a covalent bond with the catalytic Cys145 residue in the Mpro active site. biomolther.org Similarly, 4-fluoro-benzothiazole-containing molecules like TKB245 and TKB248 have shown potent inhibition of Mpro enzymatic activity and have been found to block the replication of various SARS-CoV-2 strains, including the Delta and Omicron variants. wjahr.com
HIV Reverse Transcriptase : The reverse transcriptase (RT) enzyme of HIV-1 is a critical target for antiretroviral therapy. Benzisothiazolone derivatives, which are isomers of benzothiazoles, have been identified as a novel class of multifunctional HIV-1 RT inhibitors. researchgate.net These compounds can inhibit both the DNA polymerase and the Ribonuclease H (RNase H) activities of the enzyme. researchgate.net For instance, compounds 1 (2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one) and 2 (ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate) demonstrated robust antiviral activity with IC₅₀ values in the low micromolar range for the inhibition of RT's DNA polymerase activity. researchgate.net It is hypothesized that these compounds bind to allosteric sites on the enzyme.
Cytochrome P450 (CYP) : Benzothiazole derivatives are known to interact with the cytochrome P450 superfamily of enzymes, which are central to drug metabolism. nih.govnih.gov The nature of this interaction can vary. The neuroprotective drug Riluzole , which contains a benzothiazole core, is primarily metabolized by the CYP1A2 isoform. researchgate.net In contrast, another derivative, 2-(4'-chlorophenyl)benzothiazole (CPBT) , acts as a potent inducer of the CYP1A1 enzyme. nih.gov This induction is mediated by the aryl hydrocarbon receptor, showcasing that the benzothiazole scaffold can modulate CYP enzyme activity through different mechanisms beyond direct inhibition. nih.gov
Urease : Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori. deakin.edu.au Benzothiazole derivatives have shown excellent urease inhibitory potential, with many compounds exhibiting significantly greater potency than the standard inhibitor, acetohydroxamic acid. Biophysical studies on 2-(Pyridin-4yl)benzothiazole revealed that it acts as a mixed-type inhibitor, capable of binding to both the active site and an allosteric site of the enzyme. nih.gov
Dipeptidyl Peptidase IV (DPP IV) : DPP-IV is a therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin (B1656795) hormones that stimulate insulin (B600854) secretion. A class of compounds, 3-(benzo[d]thiazol-2-yl)-2-aryl thiazolidin-4-ones , has been identified as highly potent DPP-IV inhibitors. The compound 3-(6-OCF₃-benzo[d]thiazol-2-yl)-2-(2,6-diF-phenyl)thiazolidin-4-one demonstrated particularly strong inhibition with an IC₅₀ value in the nanomolar range. The rigid, planar benzothiazole scaffold facilitates specific binding within the enzyme's active site through multiple hydrophobic and pi-pi interactions.
Table 2: Inhibitory Activity of Benzothiazole Derivatives Against Various Enzymes
| Enzyme Target | Compound Example | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| SARS-CoV-2 Mpro | TKB248 | 0.0027 µM | wjahr.com |
| HIV-1 RT (DNA Polymerase) | Compound 1 (Benzisothiazolone) | ~1 to 6 µM | researchgate.net |
| Urease | Compound 2c (Imidazothiazole) | 2.94 ± 0.05 µM | deakin.edu.au |
| DPP IV | Compound h3 (Thiazolidinone) | 12 ± 0.5 nM |
Biophysical Characterization of "2-(Oxolan-3-yloxy)-1,3-benzothiazole"-Protein Interactions (e.g., Fluorescence Quenching, Binding Constants)
Understanding the physical basis of the interaction between benzothiazole derivatives and their protein targets is crucial for rational drug design. Techniques such as fluorescence quenching and isothermal titration calorimetry provide quantitative data on binding affinity and thermodynamics.
Fluorescence quenching studies have been effectively used to characterize these interactions. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon the binding of a small molecule. This phenomenon was observed in the interaction between 2-(Pyridin-4yl)benzothiazole and urease. nih.gov The analysis indicated a static quenching mechanism, which occurs when the inhibitor and the protein form a non-fluorescent ground-state complex. nih.gov From these quenching experiments, key binding parameters can be calculated.
Table 3: Biophysical Binding Parameters for 2-(Pyridin-4yl)benzothiazole with Urease
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Kᵢ | 0.77 ± 0.11 mM | Inhibitor dissociation constant (binding to free enzyme) | nih.gov |
| Kᵢ' | 1.28 ± 0.22 mM | Inhibitor dissociation constant (binding to enzyme-substrate complex) | nih.gov |
The data indicate that the benzothiazole derivative binds to both the free urease enzyme and the enzyme-substrate complex, characteristic of a mixed-type inhibitor. nih.gov Thermodynamic analysis revealed that the binding is primarily driven by hydrophobic interactions. nih.gov Similar biophysical studies on other benzothiazole-protein systems have also highlighted the importance of hydrophobic and π-π stacking interactions in complex formation and stability.
Allosteric Modulation and Orthosteric Binding Mechanisms
Derivatives of the benzothiazole scaffold exhibit remarkable versatility in their binding mechanisms, engaging with protein targets through both orthosteric and allosteric interactions.
Orthosteric Binding: This mechanism involves the inhibitor binding directly to the active site of an enzyme, competing with the natural substrate. A clear example is the inhibition of the SARS-CoV-2 main protease (Mpro). Benzothiazole inhibitors like YH-53 and TKB245 are designed to fit into the substrate-binding pocket and form a covalent bond with the catalytic Cys145 residue, thereby irreversibly blocking the enzyme's activity. biomolther.orgwjahr.com
Allosteric Modulation: In contrast, allosteric modulators bind to a site topographically distinct from the active site, inducing a conformational change that alters the protein's function. The inhibition of the Hsp90 C-terminal domain is a prime example of this mechanism. By binding to an allosteric pocket, benzothiazole derivatives disrupt the chaperone cycle without directly competing with ATP at the N-terminal active site. This mode of action can offer greater specificity and avoid certain side effects associated with orthosteric inhibitors. researchgate.net
Some benzothiazole derivatives can even display a mixed-inhibition profile, as seen with urease inhibitors. nih.gov These compounds can bind to the active site as well as an allosteric site, providing a dual mechanism for modulating enzyme activity. This ability to engage in different binding modes underscores the adaptability of the benzothiazole scaffold in targeting a diverse range of protein functionalities.
Medicinal Chemistry and Scaffold Optimization of 2 Oxolan 3 Yloxy 1,3 Benzothiazole
Rational Design Principles for "2-(Oxolan-3-yloxy)-1,3-benzothiazole" Analogues
The rational design of analogues of "this compound" is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and computational modeling. The primary goal is to optimize the therapeutic properties of the lead compound by modifying its structure to enhance potency, selectivity, and pharmacokinetic profile.
Structure-activity relationship studies are fundamental to understanding how chemical structure relates to biological activity. For benzothiazole (B30560) derivatives, SAR studies have revealed that the nature and position of substituents on the benzothiazole ring system are critical for their biological effects. researchgate.net For instance, in a series of benzothiazole derivatives designed as STAT3 inhibitors, specific substitutions on the benzothiazole core were found to be crucial for activity. nih.gov The introduction of the oxolan-3-yloxy group at the 2-position of the benzothiazole scaffold is a key design element. The ether linkage and the cyclic tetrahydrofuran (B95107) (oxolane) moiety can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are important for target binding.
Computational approaches, such as molecular docking, play a significant role in the rational design process. researchgate.net Docking studies can predict the binding orientation of "this compound" analogues within the active site of a biological target. This information allows medicinal chemists to design modifications that are likely to improve binding affinity and, consequently, potency. For example, docking studies on other benzothiazole derivatives have successfully guided the design of potent inhibitors for various enzymes. nih.gov
The design of analogues would systematically explore modifications at several key positions:
The Benzothiazole Ring: Introduction of substituents such as halogens, alkyl, or methoxy (B1213986) groups at positions 4, 5, 6, or 7 can modulate electronic properties and lipophilicity, potentially improving cell permeability and target interaction.
The Oxolane Ring: Modifications to the oxolane ring, such as altering its stereochemistry or introducing substituents, could impact the compound's conformational preferences and interactions with the target protein.
The Ether Linkage: While typically less modified, the oxygen atom of the ether linkage is a potential hydrogen bond acceptor, and its role in target binding would be a key consideration in any design strategy.
The following table summarizes the key principles for the rational design of "this compound" analogues.
| Design Principle | Rationale | Potential Modifications |
| Structure-Activity Relationship (SAR) Guided Modifications | To leverage existing knowledge on how structural changes affect biological activity in benzothiazole scaffolds. | Substitution on the benzothiazole ring with electron-donating or electron-withdrawing groups. |
| Computational Modeling and Docking | To predict and optimize binding interactions with the biological target. | Design of analogues with improved shape complementarity and electrostatic interactions within the target's active site. |
| Physicochemical Property Optimization | To enhance drug-like properties such as solubility, permeability, and metabolic stability. | Modulation of lipophilicity (LogP) through substituent changes on the benzothiazole or oxolane rings. |
Scaffold Derivatization Strategies for Improved Target Selectivity and Potency
Scaffold derivatization is a crucial strategy in medicinal chemistry for optimizing a lead compound's biological activity. For "this compound," derivatization strategies would focus on systematic modifications of the core structure to enhance target selectivity and potency.
One common strategy involves the synthesis of a library of analogues with diverse substituents on the benzothiazole ring. mdpi.com The introduction of different functional groups can alter the electronic and steric properties of the molecule, leading to improved interactions with the target. For example, the synthesis of a series of 2,6-disubstituted benzothiazoles allowed for the exploration of SAR and the identification of compounds with enhanced antiproliferative activity. mdpi.com
Another approach is the modification of the oxolan-3-yloxy substituent. The synthesis of analogues with different cyclic or acyclic ether moieties at the 2-position could explore the impact of this group on biological activity. The stereochemistry of the oxolane ring is also a critical factor, as different stereoisomers can exhibit distinct biological activities and metabolic profiles.
Hybridization of the "this compound" scaffold with other pharmacologically active moieties is a further derivatization strategy. This approach, known as molecular hybridization, aims to create a single molecule with multiple pharmacological properties or to enhance the activity of the parent scaffold. For instance, new benzothiazole hybrids have been synthesized and evaluated as potential VEGFR-2 inhibitors, demonstrating the utility of this strategy. nih.govnih.govsemanticscholar.org
The following table outlines potential derivatization strategies for the "this compound" scaffold.
| Derivatization Strategy | Approach | Expected Outcome |
| Benzothiazole Ring Substitution | Introduction of various substituents (e.g., -F, -Cl, -CH3, -OCH3) at different positions of the benzothiazole ring. | Improved potency and selectivity through enhanced binding interactions and modulation of physicochemical properties. |
| Modification of the 2-Oxolanyloxy Group | Synthesis of analogues with alternative ether substituents or different stereoisomers of the oxolane ring. | Exploration of the steric and electronic requirements of the target's binding pocket. |
| Molecular Hybridization | Covalent linking of the benzothiazole scaffold with other known pharmacophores. | Development of multi-target agents or compounds with enhanced efficacy. |
Bioisosteric Replacements and Conformational Restrictions within the Scaffold
Bioisosteric replacement is a powerful tool in drug design used to modify a lead compound's properties while retaining its desired biological activity. researchgate.net This strategy involves replacing a functional group with another that has similar physical or chemical properties. For "this compound," bioisosteric replacements could be applied to various parts of the molecule to improve its pharmacokinetic profile or reduce off-target effects.
For example, the benzothiazole ring itself could be replaced with other bicyclic heteroaromatic systems like benzoxazole (B165842) or indole. Such replacements can alter the compound's metabolic stability and target interactions. chemistryjournal.net Similarly, the oxolane ring could be replaced with other five-membered rings containing different heteroatoms or with acyclic ethers to probe the importance of the ring structure for activity.
Conformational restriction is another important strategy to enhance potency and selectivity. By reducing the number of accessible conformations, it is possible to lock the molecule in its bioactive conformation, thus minimizing the entropic penalty upon binding to the target. For "this compound," conformational restriction could be achieved by introducing rigid linkers or by incorporating the oxolane ring into a more complex, rigid ring system. Computational studies can be employed to analyze the conformational preferences of the molecule and guide the design of conformationally restricted analogues. mdpi.comresearchgate.net
The table below provides examples of potential bioisosteric replacements and conformational restriction strategies for the "this compound" scaffold.
| Strategy | Molecular Moiety | Potential Replacements/Modifications | Rationale |
| Bioisosteric Replacement | Benzothiazole Ring | Benzoxazole, Indole, Benzimidazole | To modulate metabolic stability, target selectivity, and physicochemical properties. |
| Oxolane Ring | Cyclopentane, Pyrrolidine, Thiolane | To investigate the role of the ring heteroatom and structure on biological activity. | |
| Ether Oxygen | Thioether, Amine | To alter hydrogen bonding capacity and electronic properties. | |
| Conformational Restriction | Oxolane Ring Linkage | Incorporation into a bicyclic system, introduction of bulky substituents. | To lock the molecule in its bioactive conformation and improve binding affinity. |
Prodrug Design and Delivery System Concepts for "this compound" Analogues
Prodrug design is a well-established strategy to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. researchgate.net A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. researchgate.net
For analogues of "this compound," a prodrug approach could be employed to enhance their therapeutic potential. For instance, if an analogue exhibits poor water solubility, a hydrophilic promoiety, such as a phosphate (B84403) or an amino acid, could be attached to the molecule. This promoiety would be cleaved in vivo to release the active drug. A common site for such a modification would be the benzothiazole ring, assuming a suitable functional group is present or can be introduced.
Another prodrug strategy could involve masking a key functional group that is responsible for rapid metabolism. By temporarily blocking this group, the prodrug can have a longer half-life in the body, leading to improved bioavailability.
In addition to prodrug design, advanced drug delivery systems can be conceptualized for "this compound" analogues. These systems aim to control the release of the drug and target it to specific tissues or cells. Examples of such systems include liposomes, nanoparticles, and polymer-drug conjugates. While the development of such systems is complex, they offer the potential to significantly improve the therapeutic index of a drug by increasing its efficacy and reducing its toxicity.
The following table summarizes potential prodrug and delivery system concepts for "this compound" analogues.
| Concept | Approach | Potential Advantage |
| Prodrug Design | Attachment of a phosphate group to a hydroxylated analogue. | Improved aqueous solubility for intravenous administration. |
| Esterification of a carboxylic acid-containing analogue. | Enhanced cell membrane permeability. | |
| Linkage to an amino acid promoiety. | Potential for active transport into cells. | |
| Drug Delivery Systems | Encapsulation in liposomes. | Reduced systemic toxicity and potential for passive targeting to tumors. |
| Formulation into polymeric nanoparticles. | Controlled release and improved stability. |
Emerging Research Paradigms and Future Outlook for 2 Oxolan 3 Yloxy 1,3 Benzothiazole
Integration of Artificial Intelligence and Machine Learning for "2-(Oxolan-3-yloxy)-1,3-benzothiazole" Discovery and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the early stages of drug discovery by enabling rapid, data-driven decision-making. For a novel compound like "this compound," these technologies offer a suite of predictive tools to assess its therapeutic potential before significant investment in laboratory synthesis.
A key application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By analyzing the structure of "this compound," ML algorithms can estimate its drug-likeness, oral bioavailability, and potential for adverse effects, guiding its future development. Studies on various benzothiazole (B30560) derivatives have successfully employed such predictive models to prioritize compounds for synthesis and experimental testing.
| AI/ML Application | Function in Drug Discovery | Relevance for "this compound" |
| Virtual Screening | Rapidly screens large virtual libraries of compounds against a biological target. | Identifies potential protein targets and initial hit compounds based on the benzothiazole scaffold. |
| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity profiles of molecules. | Assesses the drug-likeness and potential safety issues of the compound at an early stage. nih.gov |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) Establishes a mathematical relationship between chemical structure and biological activity. | Predicts the biological activity of novel derivatives based on modifications to the core structure. nih.gov |
| De Novo Drug Design | Generates novel molecular structures with desired properties. | Designs new benzothiazole derivatives with optimized activity and pharmacokinetic profiles. |
| Synthesis Planning | Predicts optimal synthetic routes and reaction conditions. | Accelerates the chemical synthesis process by identifying efficient and high-yield reaction pathways. nih.gov |
Fragment-Based Drug Design (FBDD) and Covalent Inhibition Strategies Applied to Benzothiazole Scaffolds
Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. FBDD involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial fragment hits then serve as starting points for building more potent, drug-like molecules through chemical elaboration.
The benzothiazole nucleus is an ideal scaffold for FBDD due to its rigid structure and synthetic tractability. It can act as a core fragment that, once identified as a binder to a target's active site, can be optimized. For a molecule like "this compound," the oxolane ring could be considered a vector for fragment growth or linking, allowing for the exploration of adjacent binding pockets to enhance affinity and selectivity.
A more advanced strategy involves the design of covalent inhibitors. This approach aims to form a permanent covalent bond between the drug and its target protein, leading to prolonged and often more potent inhibition. This requires incorporating a reactive functional group, or "warhead," into the molecule that can react with a specific amino acid residue (commonly cysteine) in the target's binding site. While the parent structure of "this compound" is not inherently reactive, derivatives could be designed to include electrophilic warheads. For example, research on benzothiazepinone compounds has led to the development of irreversible covalent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), where the compounds were designed to form a bond with a cysteine residue. nih.gov This strategy demonstrates the potential for developing highly specific and potent therapeutics based on the broader benzothiazole chemical class.
Advanced In Silico Methodologies for Predicting Complex Biological Interactions of "this compound"
Beyond the predictive power of AI, advanced in silico methodologies provide a detailed, atom-level understanding of how a compound like "this compound" interacts with its biological targets. These computational techniques simulate the physical interactions between a ligand and a protein, offering insights that are crucial for rational drug design.
Molecular docking is a primary tool used to predict the preferred binding orientation of a molecule to a target protein. For "this compound," docking studies could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts within a binding pocket, helping to explain its potential mechanism of action. biointerfaceresearch.com
Molecular dynamics (MD) simulations take this a step further by modeling the movement of every atom in the protein-ligand complex over time. This provides a dynamic view of the binding event, assessing the stability of the interaction and revealing conformational changes in the protein that may be induced by the compound. Such simulations are essential for validating docking poses and understanding the energetic factors that govern binding affinity. nih.gov
| Methodology | Description | Application to "this compound" |
| Molecular Docking | Predicts the binding pose and affinity of a small molecule within a protein's active site. | Identifies the most likely binding mode and key interacting residues for the compound. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent motion of atoms in a molecular system. | Assesses the stability of the predicted binding pose and characterizes the dynamic nature of the interaction. biointerfaceresearch.com |
| MM-GBSA/PBSA | (Molecular Mechanics with Generalized Born and Surface Area solvation) Calculates the free energy of binding from MD simulation snapshots. | Provides a more accurate estimation of binding affinity compared to docking scores alone. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Creates a model based on the compound's structure to search for other molecules with similar therapeutic potential. |
| Free Energy Perturbation (FEP) | A rigorous computational method to calculate relative binding affinities between similar molecules. | Accurately predicts how modifications to the oxolane or benzothiazole moieties will impact target affinity. |
Exploration of Novel Target Classes for "this compound" and its Derivatives
The therapeutic versatility of the benzothiazole scaffold is evidenced by the wide range of biological targets its derivatives have been shown to modulate. benthamscience.com While historically associated with certain target classes, ongoing research is continually identifying novel applications. For a new entity like "this compound," this expanding target landscape presents numerous avenues for investigation.
Recent research has focused on benzothiazole derivatives as inhibitors of key signaling proteins implicated in cancer and inflammatory diseases. These include:
Protein Kinases: Many benzothiazole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling. Targets such as VEGFR-2 (implicated in angiogenesis) and EGFR (involved in cell proliferation) are actively being pursued. researchgate.netrsc.org
STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cancer cell signaling pathways. Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway. nih.gov
Neurodegenerative Disease Targets: Multi-target-directed ligands based on the benzothiazole scaffold are being explored for diseases like Alzheimer's. These compounds are designed to interact with multiple relevant targets simultaneously, such as cholinesterases and monoamine oxidase B.
The exploration of these and other novel target classes through computational screening and subsequent experimental validation will be critical in defining the therapeutic potential of "this compound" and guiding the development of its next-generation derivatives.
| Target Class | Biological Relevance | Example Targets for Benzothiazole Scaffolds |
| Protein Kinases | Regulate cell growth, differentiation, and survival; often dysregulated in cancer. | VEGFR-2, EGFR, p56lck, JNK-3 nih.govbiointerfaceresearch.comresearchgate.netrsc.org |
| Transcription Factors | Control gene expression; aberrant activity is a hallmark of many diseases. | STAT3 nih.gov |
| Enzymes in Neurodegeneration | Involved in the pathophysiology of diseases like Alzheimer's and Parkinson's. | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B) |
| Glycogen Synthase Kinase 3β (GSK-3β) | Implicated in multiple cellular processes including metabolism, apoptosis, and cell proliferation. | GSK-3β (targeted via covalent inhibition) nih.gov |
Q & A
Q. What are the optimal synthetic routes for 2-(Oxolan-3-yloxy)-1,3-benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling oxolan-3-ol derivatives with 2-chloro-1,3-benzothiazole under basic conditions. Key factors include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing intermediates .
- Catalyst : Potassium carbonate or triethylamine improves deprotonation of the hydroxyl group in oxolan-3-ol, accelerating reactivity .
- Temperature : Elevated temperatures (80–100°C) reduce reaction time but may increase side-product formation. Yield optimization requires balancing time and thermal stability .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the oxolane methine proton (δ 4.5–5.0 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm). Integration ratios validate substituent positions .
- IR Spectroscopy : Absorbance at 1250–1300 cm⁻¹ confirms C-O-C ether linkages, while 1600–1650 cm⁻¹ indicates C=N stretching in the benzothiazole ring .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns unique to the oxolane-benzothiazole scaffold .
Q. What solvent systems are optimal for studying the solubility and reactivity of this compound?
- Methodological Answer :
- Polarity : DMSO or DMSO-water mixtures enhance solubility due to the compound’s amphiphilic nature (polar oxolane vs. aromatic benzothiazole) .
- Reactivity : Non-polar solvents (e.g., toluene) favor electrophilic substitutions by reducing solvation of reactive intermediates .
Advanced Research Questions
Q. How do computational methods elucidate electronic properties and reactivity patterns of this compound?
- Methodological Answer :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the oxolane oxygen’s lone pairs may lower LUMO energy, enhancing electrophilic attack at the benzothiazole C5 position .
- Molecular Docking : Used to screen binding affinities with biological targets (e.g., enzymes). Substituent modifications (e.g., fluorination) improve steric and electronic complementarity in protein active sites .
Q. What strategies resolve contradictions in biological activity data for benzothiazole derivatives with varying substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically compare derivatives with modified oxolane or benzothiazole groups. For example:
- Electron-withdrawing groups (e.g., -CF₃) on benzothiazole enhance antimicrobial activity but reduce solubility .
- Oxolane ring size (e.g., 5-membered vs. 6-membered) affects conformational flexibility and target engagement .
- Dose-Response Assays : Standardize testing protocols (e.g., MIC for antimicrobial studies) to minimize variability across studies .
Q. What challenges arise in achieving regioselectivity during electrophilic substitutions on the benzothiazole core?
- Methodological Answer :
- Directing Groups : The oxolane-oxy group acts as a meta-director in nitration/bromination. For example, nitration with HNO₃/TFAA at 0°C selectively targets the C5 position of benzothiazole .
- Competitive Pathways : Steric hindrance from bulky oxolane substituents can divert reactions to less hindered positions (e.g., C6). Kinetic vs. thermodynamic control must be assessed via time-resolved HPLC monitoring .
Q. How can crystallographic data resolve ambiguities in molecular conformation and packing?
- Methodological Answer :
- XRD Analysis : Single-crystal X-ray diffraction reveals dihedral angles between oxolane and benzothiazole planes, which influence π-π stacking in solid-state formulations. For example, a 45° angle optimizes intermolecular interactions in co-crystals .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) to rationalize solubility differences across polymorphs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological potencies of structurally similar benzothiazoles?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and exclude studies with unverified purity (>95% by HPLC) .
- Orthogonal Assays : Validate antimicrobial claims with both broth microdilution (CLSI guidelines) and time-kill assays to distinguish static vs. cidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
